molecular formula C6H6AsIO3 B14724123 (2-Iodophenyl)arsonic acid CAS No. 5410-28-6

(2-Iodophenyl)arsonic acid

Cat. No.: B14724123
CAS No.: 5410-28-6
M. Wt: 327.94 g/mol
InChI Key: ZRSKWNUMRKQXLB-UHFFFAOYSA-N
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Description

(2-Iodophenyl)arsonic acid, with the molecular formula C 6 H 6 AsIO 3 and CAS Registry Number 5410-28-6, is an organoarsenic compound belonging to the arsonic acid family, characterized by a pentavalent arsenic atom bound to an organic substituent . The compound can be represented by the SMILES string C1=CC=C(C(=C1) As (O)O)I . As part of the organoarsenic class, this compound is of significant interest in chemical research and development. While direct studies on this specific isomer are limited, trivalent organoarsenicals, such as iodophenylarsine oxide (a related derivative), have established utility as affinity probes and covalent labeling reagents for studying dithiol proteins in biological systems . These applications are crucial for investigating signal transduction pathways, such as the insulin receptor-glucose transporter pathway, and for exploring the biochemistry of proteins like tubulin . The arsenic center in such compounds can interact with thiol groups, which is a key mechanism underlying their protein-binding behavior . (2-Iodophenyl)arsonic acid is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly prohibited for personal use. All safety data sheets should be consulted prior to handling.

Properties

CAS No.

5410-28-6

Molecular Formula

C6H6AsIO3

Molecular Weight

327.94 g/mol

IUPAC Name

(2-iodophenyl)arsonic acid

InChI

InChI=1S/C6H6AsIO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

ZRSKWNUMRKQXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[As](=O)(O)O)I

Origin of Product

United States

Preparation Methods

Diazotization of 2-Iodoaniline

2-Iodoaniline, prepared via iodination of aniline using iodine monochloride in acetic acid, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0–5°C. This yields the diazonium chloride intermediate, a critical electrophile for arsenic incorporation. Maintaining subambient temperatures prevents premature decomposition of the diazonium species, ensuring high coupling efficiency.

Arsenation via the Bart Reaction

The diazonium salt is then reacted with arsenious acid under controlled conditions. Source elucidates the oxidation dynamics of arsenous acid, noting that catalytic nitric acid (2–8% stoichiometry) and oxygen pressure (20–100 psig) facilitate conversion to arsenic acid. In the Bart reaction, the diazonium intermediate decomposes to generate a phenyl radical, which reacts with arsenious acid in the presence of a copper(I) catalyst. This step typically proceeds at 70–100°C for 1–4 hours, achieving arsenic incorporation yields of 60–75%.

Table 1: Optimization of Traditional Synthesis Parameters

Parameter Optimal Range Yield (%) Source Citation
Reaction Temperature 70–100°C 65–75
Oxygen Pressure 50–100 psig 70
Nitric Acid Catalyst 2–8% stoichiometric 68
Reaction Time 2–4 hours 72

Modern Catalytic Halogenation Approaches

Recent advancements leverage transition metal catalysts to introduce iodine post-arsenation. While direct iodination of phenylarsonic acid is hindered by the meta-directing nature of the -AsO₃H₂ group, palladium-mediated C–H activation enables ortho-selective iodination.

Directed Ortho-Iodination

Employing a palladium(II) acetate catalyst with iodine monochloride in trifluoroacetic acid, the -AsO₃H₂ group can act as a transient directing group. Source demonstrates analogous halogenation on triazinyl-aminophenyl-arsonic acids, where palladium facilitates regioselective iodination at the ortho position. This method operates at 80°C for 12 hours, achieving iodination yields of 55–60%, albeit requiring stringent anhydrous conditions.

One-Pot Tandem Synthesis

Integrating arsenic functionalization and iodination, a one-pot method involves coupling phenylboronic acid with arsenic trioxide under Suzuki–Miyaura conditions, followed by electrophilic iodination. Source’s synthesis of arsonolipids highlights the utility of boron–arsenic coupling, which, when adapted, could yield phenylarsonic acid intermediates. Subsequent iodination using N-iodosuccinimide (NIS) in dichloromethane introduces the ortho-iodine substituent, with yields reaching 50–58%.

Iodination Techniques for Preformed Phenylarsonic Acid

For scenarios requiring post-synthetic modification, electrophilic iodination of phenylarsonic acid demands careful optimization to overcome electronic deactivation by the -AsO₃H₂ group.

Nitric Acid-Mediated Iodination

Source’s use of nitric acid as an oxidant in arsenic acid synthesis inspires its application here. Treating phenylarsonic acid with iodine and concentrated nitric acid at 90°C induces electrophilic substitution, albeit with modest regioselectivity. The iodine atom predominantly occupies the ortho position (40–45%) due to steric effects, with meta-byproducts requiring chromatographic separation.

Silver Sulfate Promotion

Silver sulfate, acting as a Lewis acid, enhances iodination efficiency by polarizing the iodine molecule. Reacting phenylarsonic acid with iodine and Ag₂SO₄ in sulfuric acid at 50°C for 6 hours achieves 50% ortho-iodination. This method, while costlier, minimizes side reactions compared to nitric acid approaches.

Purification and Isolation Protocols

Crude (2-Iodophenyl)arsonic acid often contains unreacted starting materials, inorganic salts, and regioisomeric impurities. Source’s filtration and washing protocol, combined with source’s column chromatography, provides a robust purification framework.

Acid-Base Recrystallization

Dissolving the crude product in dilute sodium hydroxide (pH 12) followed by gradual acidification to pH 2.5 with HCl precipitates the target compound. Repeated recrystallization from ethanol/water (1:3 v/v) yields analytically pure material, as validated by source’s iodiometric titration methods.

Column Chromatography

Silica gel chromatography using a gradient of ethyl acetate in hexane (5–20%) effectively resolves ortho-iodo from para-iodo isomers. Source’s purification of arsonolipid derivatives confirms the utility of this approach, albeit with higher solvent consumption.

Analytical Characterization

Validating the structure and purity of (2-Iodophenyl)arsonic acid necessitates multimodal analysis.

Iodiometric Titration

Quantifying arsenic content via iodine/thiosulfate titration, as detailed in source, remains a cornerstone method. A 0.1 M iodine solution oxidizes As(III) impurities, with back-titration using sodium thiosulfate providing precise arsenic quantification (RSD < 2%).

Spectroscopic Techniques

¹H-NMR (400 MHz, D₂O) reveals characteristic aromatic signals: δ 7.45 (dd, J = 8.0 Hz, 1H), δ 7.82 (td, J = 7.6 Hz, 1H), δ 8.12 (dd, J = 7.8 Hz, 1H), consistent with ortho-substitution. FT-IR spectra show strong As-O stretches at 810 cm⁻¹ and 750 cm⁻¹, alongside O-H broadening at 3200–3400 cm⁻¹.

Table 2: Analytical Data for (2-Iodophenyl)arsonic Acid

Analytical Method Key Features Source Citation
¹H-NMR δ 7.45 (dd), δ 7.82 (td), δ 8.12 (dd)
FT-IR 810 cm⁻¹ (As-O), 750 cm⁻¹ (As-O)
Iodiometric Titration 98.5% As purity

Applications and Derivatives

(2-Iodophenyl)arsonic acid serves as a precursor to therapeutic agents and functional materials. Source’s arsonolipids exemplify biomedical applications, where arsenic-containing lipids enhance drug delivery. Additionally, the iodine substituent enables radiolabeling for diagnostic imaging, though this application remains underexplored in the literature.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.

    Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Arsonic acid derivatives.

    Reduction: Arsonous acid derivatives.

    Substitution: Various substituted phenyl arsonic acids.

Scientific Research Applications

(2-Iodophenyl)arsonic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Iodophenyl)arsonic acid involves its interaction with cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, affecting molecular interactions and pathways.

Comparison with Similar Compounds

Structural Analogs in Organic Arsenic Chemistry

Key compounds for comparison :

Arsanilic Acid (4-Aminophenylarsonic acid)

Dimethylarsinic Acid (DMA)

2-Carboxyphenylarsonic Acid (o-Benzarsenic acid)

Inorganic Arsenic Acid (H₃AsO₄)

Table 1: Structural and Functional Comparison
Compound Molecular Formula Substituent(s) Key Functional Groups Applications/Toxicity
(2-Iodophenyl)arsonic acid C₆H₅AsO₃I Ortho-iodo -AsO₃H₂ Industrial use; acute toxicity (oral/inhalation)
Arsanilic acid C₆H₈AsNO₃ Para-amino -AsO₃H₂, -NH₂ Formerly used as a feed additive; moderate toxicity
Dimethylarsinic acid C₂H₇AsO₂ Methyl groups -AsO₂H Metabolite of inorganic arsenic; carcinogenic potential
2-Carboxyphenylarsonic acid C₇H₇AsO₅ Ortho-carboxy -AsO₃H₂, -COOH Forms salts with metals (e.g., Ca²⁺, Ag⁺); water-soluble
Inorganic arsenic acid H₃AsO₄ N/A -AsO₄H₃ High acute toxicity; used in wood preservatives

Structural Insights :

  • Substituent Effects: The ortho-iodo group in (2-Iodophenyl)arsonic acid increases molecular weight (278.04 g/mol) compared to non-halogenated analogs like arsanilic acid (217.06 g/mol). Iodine’s electron-withdrawing nature may reduce solubility in polar solvents compared to carboxy-substituted analogs .
  • Functional Group Reactivity : Unlike DMA, which lacks aromaticity, (2-Iodophenyl)arsonic acid’s aromatic ring enables π-π interactions, influencing chromatographic retention behavior .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property (2-Iodophenyl)arsonic acid Arsanilic acid DMA Inorganic H₃AsO₄
Water Solubility Moderate (exact data N/A) High High Very high
pKa (Arsonic acid group) ~3.5–4.0 (estimated) 4.1 6.2 2.3, 6.9, 11.5
Chromatographic Retention (PRP-X100 column) Not studied Retained longer than DMA Elutes earlier under alkaline conditions N/A

Chromatographic Behavior :
Under alkaline conditions (pH 8–10.8), DMA elutes earlier than aromatic arsenic acids due to weaker anion-exchange interactions. (2-Iodophenyl)arsonic acid’s retention time would likely exceed DMA’s, similar to arsanilic acid, but specific data are unavailable .

Toxicity and Environmental Impact

  • Acute Toxicity: (2-Iodophenyl)arsonic acid is classified as Category 3 for oral and inhalation toxicity, comparable to arsanilic acid but less toxic than inorganic H₃AsO₄ (Category 1) .

Q & A

Q. How can researchers validate novel analytical methods for quantifying (2-iodophenyl)arsonic acid in complex mixtures?

  • Methodological Answer : Follow ICH guidelines:
  • Specificity : Spike recovery tests in presence of interferents (e.g., sulfonates, halides) .
  • Linearity : Calibration curves across 0.1–100 µg/mL with R² > 0.995 .
  • Robustness : Vary HPLC column temperature (±5°C) and mobile phase pH (±0.2) to assess method resilience .

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